
N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine is a compound that features both imidazole and pyridine rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the use of a Van Leusen imidazole synthesis, which employs tosylmethyl isocyanide (TosMIC) and an aldehyde to form the imidazole ring . The imidazole is then reacted with a pyridine derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce a variety of functional groups onto the rings .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in hydrogen bonding and π-π interactions . These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyimidazoles: These compounds share the imidazole ring but have different functional groups attached.
Imidazole 3-oxides: These are oxidized derivatives of imidazole.
Benzimidazoles: These compounds have a benzene ring fused to the imidazole ring.
Uniqueness
N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12N4O |
|---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methoxypyridin-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-10-8(3-2-4-13-10)14-7-9-11-5-6-12-9/h2-6,14H,7H2,1H3,(H,11,12) |
InChI Key |
TYIKJQCXPOHBEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)NCC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



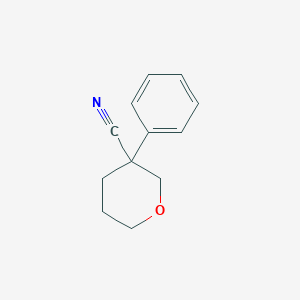
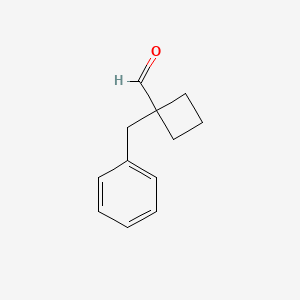
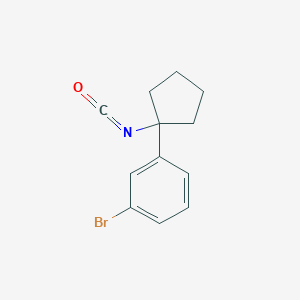
![5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B13233585.png)
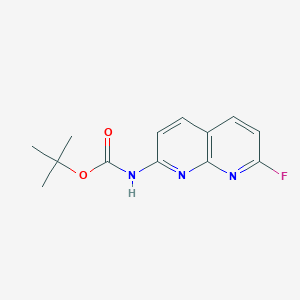
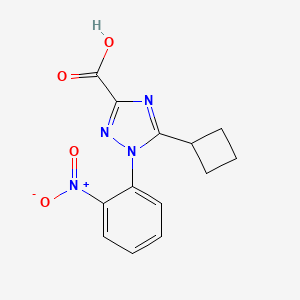

amine](/img/structure/B13233622.png)
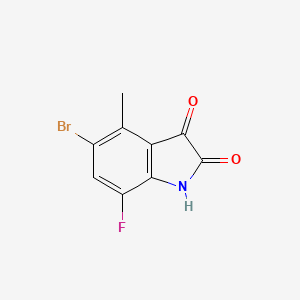
![3-[(Piperidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13233640.png)
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane](/img/structure/B13233655.png)
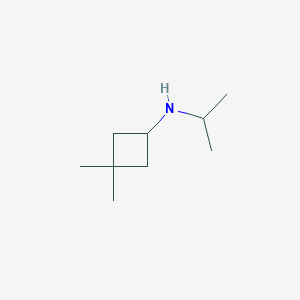
![1,2,3,4,5,6-Hexahydroazepino[4,3-b]indole](/img/structure/B13233675.png)
